molecular formula C18H23FN2O3 B11077865 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)carbonyl]carbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)carbonyl]carbamate

Cat. No.: B11077865
M. Wt: 334.4 g/mol
InChI Key: HQTAXOPUMYCJIK-LBAUFKAWSA-N
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Description

(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(4-FLUOROBENZOYL)CARBAMATE is a chemical compound with the molecular formula C18H23FN2O3 It is known for its unique structure, which includes a quinolizidine ring system and a fluorobenzoyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(4-FLUOROBENZOYL)CARBAMATE typically involves the following steps:

    Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions using 4-fluorobenzoyl chloride.

    Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the intermediate with an appropriate isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(4-FLUOROBENZOYL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(4-FLUOROBENZOYL)CARBAMATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(4-FLUOROBENZOYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The quinolizidine ring system and the fluorobenzoyl carbamate group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-Octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate
  • (1R,9aR)-Octahydro-2H-quinolizin-1-ylmethyl (4-fluorobenzoyl)carbamate

Uniqueness

(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(4-FLUOROBENZOYL)CARBAMATE is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23FN2O3

Molecular Weight

334.4 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(4-fluorobenzoyl)carbamate

InChI

InChI=1S/C18H23FN2O3/c19-15-8-6-13(7-9-15)17(22)20-18(23)24-12-14-4-3-11-21-10-2-1-5-16(14)21/h6-9,14,16H,1-5,10-12H2,(H,20,22,23)/t14-,16?/m0/s1

InChI Key

HQTAXOPUMYCJIK-LBAUFKAWSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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